molecular formula C23H18FN3O2 B4267223 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)acrylamide

2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)acrylamide

Cat. No. B4267223
M. Wt: 387.4 g/mol
InChI Key: MICOYJQEWFVTJH-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention for its potential use in the treatment of various types of cancer. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)acrylamide involves its inhibition of certain enzymes that are involved in the growth and survival of cancer cells. Specifically, this compound targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) enzymes, both of which play a crucial role in the development and progression of cancer.
Biochemical and Physiological Effects:
2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)acrylamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)acrylamide in lab experiments is its specificity for the BTK and ITK enzymes. This allows researchers to target these enzymes specifically, without affecting other cellular processes. However, one limitation of using 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)acrylamide is its potential toxicity, which must be carefully monitored in order to ensure its safety for use in humans.

Future Directions

There are several potential future directions for research involving 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)acrylamide. One area of focus could be the development of new formulations or delivery methods for this compound, in order to improve its efficacy and minimize potential side effects. Additionally, further studies could be conducted to investigate the potential use of 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)acrylamide in combination with other anti-cancer agents, in order to enhance its effectiveness against various types of cancer. Overall, the potential of 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)acrylamide as an anti-cancer agent makes it an exciting area of research for scientists and clinicians alike.

Scientific Research Applications

2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)acrylamide has been the subject of numerous scientific studies, with researchers investigating its potential use in the treatment of various types of cancer. In particular, this compound has been shown to be effective against certain types of lymphoma and leukemia, as well as solid tumors such as breast and lung cancer.

properties

IUPAC Name

(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c24-22-6-2-1-5-19(22)16-29-21-9-7-17(8-10-21)12-20(13-25)23(28)27-15-18-4-3-11-26-14-18/h1-12,14H,15-16H2,(H,27,28)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICOYJQEWFVTJH-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NCC3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NCC3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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